molecular formula C8H14ClNO B2384699 O-[[(1R,2R,4R)-2-Bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine;hydrochloride CAS No. 2567488-92-8

O-[[(1R,2R,4R)-2-Bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine;hydrochloride

Cat. No.: B2384699
CAS No.: 2567488-92-8
M. Wt: 175.66
InChI Key: HOKYSUDKTGMVPY-MWDCIYOWSA-N
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Description

The compound “O-[[(1R,2R,4R)-2-Bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine;hydrochloride” is a unique chemical that exhibits properties enabling its application in various fields such as organic synthesis, drug discovery, and catalysis. It is related to the compound “(1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine” which has an empirical formula of C8H13N and a molecular weight of 123.20 .


Molecular Structure Analysis

The compound has a complex molecular structure. The SMILES string for a related compound, “(1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine”, is NC[C@H]1C@([H])C[C@]2([H])C1 . This indicates a bicyclic structure with a nitrogen atom attached.


Physical and Chemical Properties Analysis

The compound “(1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine” is a solid under normal conditions . It has a molecular weight of 123.20 . More specific physical and chemical properties are not provided in the search results.

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Its applications in organic synthesis, drug discovery, and catalysis suggest that it may act as a reagent or catalyst in various chemical reactions.

Safety and Hazards

The safety information for this compound indicates that it is classified as a combustible solid. The flash point is not applicable, suggesting that it does not easily vaporize into a flammable mixture .

Properties

IUPAC Name

O-[[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c9-10-5-8-4-6-1-2-7(8)3-6;/h1-2,6-8H,3-5,9H2;1H/t6-,7+,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKYSUDKTGMVPY-MWDCIYOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C=C2)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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